2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine is a complex organic compound with the molecular formula C₁₆H₂₅N₃O This compound is characterized by the presence of a morpholine ring, a tetrahydroisoquinoline core, and an amine group
Preparation Methods
The synthesis of 2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves several steps. One common synthetic route includes the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropylmorpholine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the amine group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine can be compared with other similar compounds, such as:
2-[3-(Morpholin-4-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine: This compound has a shorter alkyl chain connecting the morpholine ring to the tetrahydroisoquinoline core.
2-[3-(Piperidin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine: This compound features a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.
2-[3-(Pyrrolidin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine:
Properties
Molecular Formula |
C16H25N3O |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H25N3O/c17-16-4-1-3-14-5-8-19(13-15(14)16)7-2-6-18-9-11-20-12-10-18/h1,3-4H,2,5-13,17H2 |
InChI Key |
NKWZUNXHZAHVHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2N)CCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.